molecular formula C6H6N2O B167532 4-Pyridinealdoxime CAS No. 1637-52-1

4-Pyridinealdoxime

Cat. No.: B167532
CAS No.: 1637-52-1
M. Wt: 122.12 g/mol
InChI Key: XFNAGAQPPRZSFP-UHFFFAOYSA-N
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Description

4-Pyridinealdoxime is an organic compound belonging to the class of pyridine derivatives. It is characterized by the presence of an aldoxime functional group attached to the fourth position of the pyridine ring. This compound is of significant interest due to its diverse applications in various fields, including medicinal chemistry, organic synthesis, and industrial processes.

Mechanism of Action

Pyridine-4-aldoxime acts as an antidote to organophosphate pesticides and chemicals . Organophosphates bind to the esteratic site of acetylcholinesterase, which results initially in reversible inactivation of the enzyme. If given within 24 hours after organophosphate exposure, pyridine-4-aldoxime reactivates the enzyme cholinesterase by cleaving the phosphate-ester bond formed between the organophosphate and acetylcholinesterase .

Safety and Hazards

Pyridine-4-aldoxime is harmful if inhaled or swallowed and causes eye, skin, and respiratory tract irritation . It is recommended to avoid generating dusty conditions, provide ventilation, and not let this chemical enter the environment . In case of fire, use water spray, dry chemical, carbon dioxide, or appropriate foam for extinction .

Future Directions

In the context of the new life-threatening COVID-19 pandemic caused by the SARS-CoV-2 virus, finding new antiviral and antimicrobial compounds is a priority in current research . Pyridine-4-aldoxime, with its noted therapeutic properties, could play a significant role in this research .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Pyridinealdoxime can be synthesized through several methods. One common approach involves the reaction of pyridine-4-carboxaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide or sodium acetate. The reaction typically occurs in an aqueous or alcoholic medium, leading to the formation of pyridine-4-aldoxime .

Industrial Production Methods: Industrial production of pyridine-4-aldoxime often involves optimized reaction conditions to maximize yield and purity. Methods such as microwave-assisted synthesis and the use of deep eutectic solvents have been explored to enhance efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions: 4-Pyridinealdoxime undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • Pyridine-3-aldoxime
  • Isonicotinamide
  • Nicotinamide

Comparison: 4-Pyridinealdoxime is unique due to its specific position of the aldoxime group on the pyridine ring, which influences its reactivity and biological activity. Compared to pyridine-3-aldoxime, pyridine-4-aldoxime exhibits different chemical behavior and applications. Isonicotinamide and nicotinamide, while structurally related, lack the aldoxime functional group, resulting in distinct properties and uses .

Properties

IUPAC Name

(NE)-N-(pyridin-4-ylmethylidene)hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O/c9-8-5-6-1-3-7-4-2-6/h1-5,9H/b8-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFYLBLSSPQTTHT-VMPITWQZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C=NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN=CC=C1/C=N/O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80896842
Record name 4-Pyridinealdoxime
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Molecular Weight

122.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

696-54-8
Record name Pyridine-4-aldoxime
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyridine-4-aldoxime
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Record name 4-Pyridinealdoxime
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Isonicotinaldehyde oxime
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